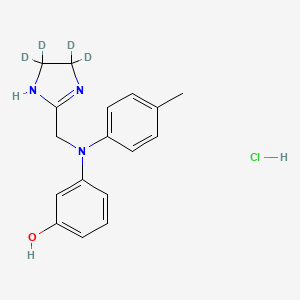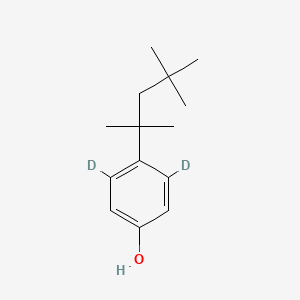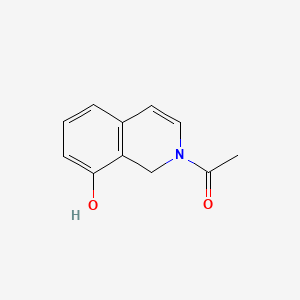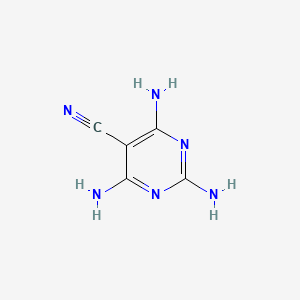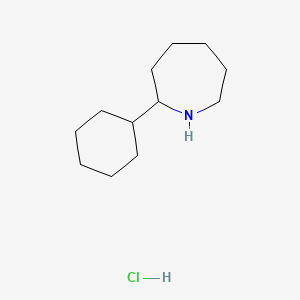
2-Cyclohexylazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylazepane hydrochloride is a cyclic amine that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C12H24ClN and a molecular weight of 217.78 g/mol . It is typically available in the form of a white powder and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable azepane precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt . The reaction is usually carried out under reflux conditions to ensure complete cyclization and high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Raw Material Preparation: Ensuring the purity of cyclohexylamine and the azepane precursor.
Reaction: Conducting the cyclization reaction under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Performing rigorous testing to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be modified by introducing different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted azepane derivatives.
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
2-Cyclohexylazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylazepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the azepane ring.
Azepane: The parent compound without the cyclohexyl substituent.
Cyclohexylpiperidine: A structurally related compound with a piperidine ring instead of an azepane ring.
Uniqueness
2-Cyclohexylazepane hydrochloride is unique due to its combination of the cyclohexyl group and the azepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler or structurally different compounds .
Properties
IUPAC Name |
2-cyclohexylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h11-13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHYWYTZOHBNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B584486.png)

![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
![Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B584491.png)
